3-Bromo-5-methylisoxazole-4-carboxylic acid

説明

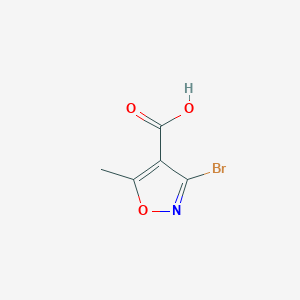

3-Bromo-5-methylisoxazole-4-carboxylic acid (CAS: 130742-22-2) is a heterocyclic compound with the molecular formula C₅H₄BrNO₃ and a molecular weight of 205.99 g/mol. It is characterized by an isoxazole ring substituted with a bromine atom at position 3, a methyl group at position 5, and a carboxylic acid group at position 2. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science due to its reactive carboxylic acid and halogenated moieties, which enable further functionalization.

Key physical properties include:

特性

IUPAC Name |

3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)4(6)7-10-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOSKCLDLLPNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445024 | |

| Record name | 3-Bromo-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130742-22-2 | |

| Record name | 3-Bromo-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methylisoxazole-4-carboxylic acid typically involves the bromination of 5-methylisoxazole-4-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

化学反応の分析

Types of Reactions

3-Bromo-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-Bromo-5-methylisoxazole-4-carboxylic acid exhibits promising anticancer properties. It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated significant reductions in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for developing novel anticancer agents.

Anti-inflammatory Properties

The compound's carboxylic acid group allows it to interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines. Preliminary animal studies have shown that administration of this compound can significantly reduce edema and inflammatory markers, indicating its therapeutic potential in treating inflammatory diseases.

Antimicrobial Effects

Similar isoxazole derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism may involve disrupting microbial cell membranes or inhibiting essential microbial enzymes, positioning this compound as a candidate for further antimicrobial research.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It can be utilized in several synthetic methodologies:

- Click Chemistry : It acts as a reactant in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, facilitating the formation of complex molecular architectures.

- Synthesis of Derivatives : This compound can be employed in the preparation of aminopyrazole amide derivatives, which have shown activity as Raf kinase inhibitors in melanoma cells.

Synthesis Methods Overview

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Bromination with NBS | 85 | Room temperature |

| Direct bromination | 70 | Elevated temperature |

| Cu(I) or Ru(II) catalyzed reactions | Variable | Varies by substrate |

Material Science

In material science, this compound is being explored for its unique electronic and optical properties. Its derivatives may lead to the development of novel materials with applications in electronics and photonics.

Case Studies

- Anticancer Research : A study evaluated the effects of this compound on human cancer cell lines, revealing significant reductions in cell viability and increased apoptosis markers at concentrations above 10 µM. This study underscores the compound's potential as an anticancer agent.

- Anti-inflammatory Study : In an animal model of inflammation, administration of this compound resulted in decreased edema and inflammatory cytokines compared to control groups. These findings suggest its therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : Research on similar isoxazole derivatives has shown efficacy against a range of pathogens, supporting further investigation into the antimicrobial properties of this compound and its derivatives.

作用機序

The mechanism of action of 3-Bromo-5-methylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity.

類似化合物との比較

Table 1: Structural and Physical Comparison

Notes:

- Isoxazole vs. Isothiazole : Isoxazoles contain an oxygen atom in the heterocyclic ring, while isothiazoles have sulfur. This difference impacts electronic properties and reactivity. For example, isothiazoles generally exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability.

- Substituent Effects: Bromine at position 3 in isoxazoles enhances electrophilic substitution reactivity compared to non-halogenated analogs.

Key Observations :

- Carboxamide Hydrolysis: The use of NaNO₂ in trifluoroacetic acid (TFA) at 0°C achieves near-quantitative yields for isothiazole derivatives, avoiding harsh conditions (e.g., concentrated H₂SO₄).

- Ester Hydrolysis : Lithium hydroxide in aqueous THF/MeOH efficiently converts methyl esters to carboxylic acids in isoxazoles.

生物活性

3-Bromo-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole family, characterized by its unique structure that includes a bromine atom and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies and research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 232.03 g/mol. The compound features a five-membered isoxazole ring, which contributes to its reactivity and biological interactions.

Key Structural Features:

- Bromine Substitution: Enhances electrophilic reactivity.

- Carboxylic Acid Group: Participates in acid-base reactions and can form hydrogen bonds.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various pharmacological domains. Here are the primary areas of interest:

-

Anticancer Activity:

- Compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- In vitro studies suggest that this compound may interact with specific cancer-related targets, potentially leading to the development of novel anticancer agents.

-

Anti-inflammatory Properties:

- The presence of the carboxylic acid group allows for interactions with inflammatory pathways.

- Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

-

Antimicrobial Effects:

- Similar isoxazole derivatives have demonstrated antimicrobial activity against a range of pathogens.

- The mechanism may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Modulation: It could modulate receptor activity, influencing signal transduction pathways critical for cellular responses.

Synthesis Methods

The synthesis of this compound typically involves bromination of 5-methylisoxazole-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in suitable solvents like acetic acid or dichloromethane. This reaction can be optimized for yield and purity through various conditions.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Bromination with NBS | 85 | Room temperature |

| Direct bromination | 70 | Elevated temperature |

Case Studies

-

Anticancer Research:

- A study evaluated the effect of this compound on human cancer cell lines, revealing a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to increased apoptosis markers.

-

Anti-inflammatory Study:

- In an animal model of inflammation, administration of the compound resulted in a notable decrease in edema and inflammatory cytokines compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. Q1. What are the standard protocols for synthesizing 3-Bromo-5-methylisoxazole-4-carboxylic acid?

Methodological Answer : Synthesis typically involves multi-step procedures, including bromination of a pre-functionalized isoxazole scaffold. For example:

- Step 1 : Prepare the methylisoxazole precursor via cyclization of β-diketones or via 1,3-dipolar cycloaddition reactions using hydroxylamine derivatives .

- Step 2 : Brominate the 5-methylisoxazole intermediate at the 3-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) .

- Step 3 : Introduce the carboxylic acid group via hydrolysis of a nitrile or ester intermediate, followed by purification via recrystallization or column chromatography .

Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of brominating agents to avoid over-bromination .

Q. Q2. How can researchers confirm the structural integrity of this compound?

Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns via NMR (e.g., singlet for methyl group at δ ~2.3 ppm) and NMR (carboxylic acid resonance at δ ~170 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for CHBrNO: calculated 218.95, observed 218.94) .

- Elemental Analysis : Match experimental C/H/N/Br ratios with theoretical values (±0.3% tolerance) .

Q. Q3. What safety protocols are critical for handling this compound?

Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. Q4. How can researchers optimize bromination yields while minimizing side-product formation?

Methodological Answer :

- Reagent Selection : Use NBS with catalytic AIBN (azobisisobutyronitrile) for radical bromination, which improves regioselectivity at the 3-position .

- Solvent Optimization : Polar aprotic solvents (e.g., CCl) enhance bromine radical stability, reducing di-brominated byproducts .

- Temperature Control : Maintain 60–70°C to balance reaction rate and selectivity. Higher temperatures favor undesired electrophilic substitution .

Data Interpretation : Compare GC-MS profiles of crude products to identify optimal conditions. Yield improvements (>80%) are achievable with iterative optimization .

Q. Q5. How should contradictory spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

Methodological Answer :

- Isotopic Labeling : Use -labeled intermediates to clarify ambiguous signals in crowded NMR regions .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- X-ray Crystallography : Resolve structural ambiguities by crystallizing derivatives (e.g., ethyl esters) for definitive bond-length and angle confirmation .

Case Study : Discrepancies in NMR methyl group shifts may arise from solvent polarity effects. Re-run spectra in DMSO-d vs. CDCl to assess environmental dependencies .

Q. Q6. What strategies enhance the stability of this compound in aqueous solutions?

Methodological Answer :

- pH Adjustment : Stabilize the carboxylic acid group by buffering solutions at pH 5–6 to avoid hydrolysis of the isoxazole ring .

- Lyophilization : Freeze-dry the compound for long-term storage. Reconstitute in anhydrous DMSO or THF for experimental use .

- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous formulations to prevent bromine loss via radical pathways .

Validation : Monitor stability via HPLC over 72 hours. Degradation >5% indicates need for reformulation .

Q. Q7. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

- Buchwald-Hartwig Amination : The 3-bromo group acts as an electrophilic site for Pd-catalyzed coupling with aryl amines. Use XPhos as a ligand to enhance catalytic turnover .

- Suzuki-Miyaura Reactions : Replace bromine with boronic acids under Pd(OAc)/SPhos catalysis. Microwave-assisted heating (100°C, 30 min) improves conversion .

- Side Reactions : Competing hydrolysis of the isoxazole ring can occur under basic conditions. Mitigate by using mild bases (KCO) and short reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。